1-Ethyl-1-phenylhydrazine

Beschreibung

Significance within Hydrazine (B178648) Chemistry Frameworks

Hydrazine derivatives are a cornerstone of organic synthesis, primarily recognized for their role in forming carbon-nitrogen bonds and as key precursors to heterocyclic compounds. Phenylhydrazine (B124118), first characterized by Emil Fischer in 1875, is a foundational reagent in this class, famously used in the Fischer indole (B1671886) synthesis to produce indoles from ketones or aldehydes. wikipedia.orgbyjus.comwikipedia.org This reaction remains one of the most effective methods for creating indole derivatives, which are crucial scaffolds in pharmaceuticals and natural products. byjus.comalfa-chemistry.comnih.gov

1-Ethyl-1-phenylhydrazine, as an N-substituted derivative, offers a modification of the reactivity seen with unsubstituted phenylhydrazine. The presence of the ethyl group at the N1 position directly influences the compound's nucleophilicity and steric profile. This substitution is significant as it blocks one of the nitrogen atoms from participating in certain reactions in the same manner as phenylhydrazine, thereby directing subsequent chemical transformations. Its primary role is as a specialized building block, allowing chemists to introduce a specific N-ethyl-N-phenylamino moiety into a target molecule or to influence the regioselectivity of cyclization reactions.

The compound is part of a broader class of 1-alkyl-1-phenylhydrazines which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and dyes. google.comwho.int The synthesis of these compounds often involves the direct alkylation of phenylhydrazine or the nitrosation of N-alkylanilines followed by reduction. google.com

Historical Perspectives in Synthetic Organic Chemistry Development

The historical importance of this compound is intrinsically linked to the development of synthetic methods for substituted hydrazines and their application in heterocyclic synthesis. Following Fischer's groundbreaking work with phenylhydrazine, the late 19th and early 20th centuries saw extensive exploration of hydrazine chemistry. wikipedia.org The synthesis of asymmetrically disubstituted hydrazines like this compound presented a challenge of selectivity.

Early methods for preparing 1-alkyl-1-phenylhydrazines often required cumbersome, multi-step syntheses involving protective groups, which resulted in moderate or unsatisfactory yields. google.com A significant advancement was the direct alkylation of phenylhydrazine. One established method involves the reaction of phenylhydrazine with sodium amide in liquid ammonia (B1221849), followed by the addition of an alkylating agent. google.com However, this process requires low temperatures and large volumes of liquid ammonia, posing technical and environmental challenges. google.com

Later developments focused on more practical approaches. For instance, a patented process describes the deprotonation of phenylhydrazine using a base like sodium amide in an organic solvent such as tetrahydrofuran (B95107), followed by alkylation with an appropriate agent like ethyl iodide. google.com This method achieves high yields and purity for this compound and other 1-alkyl-1-phenylhydrazines. google.com

The primary utility of these substituted hydrazines has been in variations of the Fischer indole synthesis, where the N-substituent is incorporated into the final indole product. This allows for the direct synthesis of N-alkylated indoles, which are of significant interest in medicinal chemistry.

Research Findings and Compound Data

Detailed research has established reliable methods for the synthesis of this compound and characterized its physical properties.

Synthesis and Physical Properties

A common and efficient laboratory-scale synthesis involves the reaction of phenylhydrazine with a base followed by an ethylating agent. One documented procedure involves deprotonating phenylhydrazine with sodium amide in tetrahydrofuran at low temperatures (0-10°C) and then adding ethyl iodide as the alkylating agent. This process has been reported to yield this compound with a purity of approximately 97% and a yield of 91%. google.com

The physical properties of this compound have been documented across various chemical data sources.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | sigmaaldrich.comnih.gov |

| Molar Mass | 136.19 g/mol | nih.gov |

| Boiling Point | 237 °C | stenutz.eu |

| Density | 1.018 g/cm³ | stenutz.eu |

| Refractive Index | 1.571 | stenutz.eu |

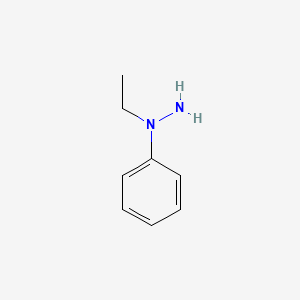

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-1-phenylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSIARGGPGHMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214648 | |

| Record name | Hydrazine, 1-ethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-21-3 | |

| Record name | 1-Ethyl-1-phenylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1-ethyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, 1-ethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1-phenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethyl 1 Phenylhydrazine and Its Analogues

Direct Synthesis Approaches from Primary Precursors

The direct synthesis of 1-ethyl-1-phenylhydrazine often involves the alkylation of phenylhydrazine (B124118). A common method is the reaction of phenylhydrazine with an alkylating agent, such as ethyl iodide, in the presence of a strong base. google.com One patented process describes the use of sodium amide in tetrahydrofuran (B95107) (THF) to deprotonate phenylhydrazine, followed by the addition of ethyl iodide. This approach has been shown to produce this compound with a high yield of 91% and a purity of approximately 97%. google.com

Another established route involves the nitrosation of N-alkylanilines and subsequent reduction of the resulting N-nitroso-N-alkylaniline. google.com This multi-step process, while effective, can be more laborious than direct alkylation. The direct alkylation of phenylhydrazine has also been explored in different solvent systems, including liquid ammonia (B1221849) and non-polar solvents like benzene (B151609) or xylene, with sodium metal or sodium amide serving as the base. google.com

Precursor-Based Synthesis Strategies for Hydrazine (B178648) Derivatives

The synthesis of various hydrazine derivatives often relies on precursor-based strategies that allow for the introduction of diverse functional groups. A prevalent method is the Fischer indole (B1671886) synthesis, which utilizes phenylhydrazine or its derivatives and a ketone or aldehyde to form indoles. rsc.org This reaction proceeds through a phenylhydrazone intermediate, highlighting the importance of substituted hydrazines as precursors. For instance, the total synthesis of natural products like (±)-deethylibophyllidine has been accomplished using a regioselective Fischer indole synthesis as a key step. rsc.org

Multicomponent reactions (MCRs) also represent a powerful strategy for synthesizing complex molecules from simple precursors. For example, the reaction of phenylhydrazine hydrochloride with ethyl acetoacetate (B1235776) can yield pyrazolone (B3327878) intermediates, which can be further functionalized. researchgate.netresearchgate.net These reactions can be designed to produce a variety of heterocyclic compounds, demonstrating the versatility of hydrazine precursors in organic synthesis. beilstein-journals.org

Catalytic Transformations in this compound Synthesis and Related Reactions

Catalysis plays a crucial role in the synthesis of hydrazines and their derivatives, offering pathways with enhanced efficiency and selectivity. acs.orgorganic-chemistry.org While direct catalytic synthesis of this compound is not extensively documented, related catalytic transformations of hydrazines are widespread. For instance, iron-dinitrogen complexes with pincer ligands have been shown to catalyze the direct conversion of molecular dinitrogen into a mixture of ammonia and hydrazine. nih.gov This represents a significant advancement in nitrogen fixation and a potential future route for hydrazine synthesis.

In the realm of asymmetric synthesis, cinchona-alkaloid-derived squaramide catalysts have been used for the dissymmetric addition of hydrazine hydrate (B1144303) to dienones, producing optically pure fused pyrazoline derivatives under mild conditions. acs.org Furthermore, the catalytic decomposition of hydrazine has been studied using platinum in sulfuric acid solution, providing insights into the N-H bond cleavage that is fundamental to many hydrazine reactions. iaea.org Ruthenium complexes have also been investigated for the selective electrochemical conversion of ammonia to hydrazine. acs.org

Titanium-catalyzed intermolecular hydroamination of alkynes with arylhydrazines is another important catalytic method that produces arylhydrazones, which are valuable precursors for the synthesis of N-alkyl and N-aryl indoles. uni-rostock.de This highlights the potential for metal-catalyzed reactions to generate complex hydrazine derivatives from simple starting materials.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its analogs. In the direct alkylation of phenylhydrazine, the choice of base, solvent, and temperature significantly impacts the outcome. For example, using sodium amide in THF with ice cooling during the addition of phenylhydrazine helps to control the reaction's exothermicity and improve the yield. google.com

In the synthesis of hydrazine derivatives through multicomponent reactions, the catalyst and solvent system are key variables. Studies have shown that for the synthesis of pyrano[2,3-c] pyrazole (B372694) derivatives, using a 10 mol% of a tetragonal ZrO2 nanoparticle catalyst in a 6:1 ethanol-water mixture provides the best results. rsc.org Similarly, the synthesis of bis-pyrazol-5-ols from phenylhydrazine, ethyl acetoacetate, and benzaldehyde (B42025) can be optimized using a reusable Fe3O4@SiO2-NDIS catalyst under solvent-free conditions. researchgate.net

The following interactive data table summarizes the optimization of reaction conditions for a model reaction involving phenylhydrazine.

| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylhydrazine hydrochloride (1a) | Ethyl acetoacetate (2a) | None | DMF | 140 | 24 | 47 |

| 2 | Phenylhydrazine hydrochloride (1a) | Ethyl acetoacetate (2a) | Pyridine p-toluene sulfonate (PPTS) | DMF | 140 | 12 | 5 |

This table is based on data from a study on the synthesis of pyrazolone derivatives. researchgate.net

The data clearly indicates that the choice of catalyst can dramatically influence the yield of the desired product. Further optimization, such as screening different catalysts and adjusting temperature and reaction time, is a standard practice to achieve the most efficient synthetic pathway. thieme-connect.comorgchemres.orggrowingscience.com

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 1 Phenylhydrazine

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

1-Ethyl-1-phenylhydrazine readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. wikipedia.orggoogle.com This reaction is a fundamental transformation and often serves as the initial step for more complex syntheses. byjus.comalfa-chemistry.com The general mechanism involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netlibretexts.org

The reaction is typically catalyzed by acids, such as hydrochloric acid, sulfuric acid, or acetic acid, which protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. alfa-chemistry.comresearchgate.net The reaction can also be facilitated by heating the reactants in a suitable solvent like ethanol (B145695) or methanol. ijsrst.com

The formation of hydrazones from this compound and various carbonyl compounds is a key step in several named reactions, most notably the Fischer indole (B1671886) synthesis. byjus.comalfa-chemistry.comwikipedia.org In this reaction, the initially formed hydrazone undergoes an acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement to ultimately yield an indole ring system. alfa-chemistry.comwikipedia.org

The reactivity of the carbonyl compound plays a significant role in the rate and success of the condensation reaction. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity. who.int

Table 1: Examples of Hydrazone Formation with this compound

| Carbonyl Compound | Product (Hydrazone) | Reaction Conditions | Reference |

| Generic Aldehyde (R-CHO) | 1-Ethyl-1-phenyl-2-(alkylidene)hydrazine | Acid catalyst (e.g., HCl), Ethanol | ijsrst.com |

| Generic Ketone (R-CO-R') | 1-Ethyl-1-phenyl-2-(alkylidene)hydrazine | Acid catalyst, Heat | alfa-chemistry.com |

| Pyruvic acid | Ethyl pyruvate (B1213749) 1-ethyl-1-phenylhydrazone | Acidic conditions | alfa-chemistry.com |

Cyclization Reactions Leading to Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions often proceed via an initial hydrazone formation followed by an intramolecular cyclization.

The reaction of this compound with 1,3-dicarbonyl compounds is a common method for the synthesis of pyrazole (B372694) derivatives. mdpi.comnih.gov This reaction, a variation of the Knorr pyrazole synthesis, involves the condensation of the hydrazine with both carbonyl groups of the dicarbonyl compound to form a five-membered heterocyclic ring. mdpi.com The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. mdpi.comresearchgate.net

For instance, the reaction of this compound with a β-ketoester like ethyl acetoacetate (B1235776) would be expected to yield a substituted pyrazole. The reaction typically proceeds by initial formation of a hydrazone at the more reactive ketone carbonyl, followed by intramolecular cyclization and dehydration. mdpi.com

Table 2: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| This compound | Ethyl acetoacetate | 5-Methyl-2-ethyl-2,4-dihydro-3H-pyrazol-3-one | Ethanol, Reflux | orientjchem.orgproquest.com |

| This compound | 1,3-Diketone | Substituted Pyrazole | Acid or base catalyst | mdpi.comnih.gov |

Pyrazolone (B3327878) derivatives can be synthesized from this compound by reacting it with β-ketoesters. orientjchem.orgproquest.com The reaction of this compound with ethyl acetoacetate, for example, can lead to the formation of 1-ethyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The reaction is typically carried out by refluxing the reactants in a solvent like ethanol. orientjchem.orgproquest.comresearchgate.net The initial step is the formation of a hydrazone, which then undergoes intramolecular cyclization to form the pyrazolone ring. orientjchem.org

This compound can also be utilized in the synthesis of pyridazinone derivatives. This is typically achieved by reacting it with γ-ketoacids or their derivatives. nih.govekb.eg The reaction involves the formation of a hydrazone with the keto group, followed by an intramolecular condensation with the carboxylic acid moiety to form the six-membered pyridazinone ring. ekb.eg The specific conditions for this cyclization can vary, but often involve heating in a suitable solvent. ekb.eglew.ro

Role as a Reagent or Intermediate in Complex Organic Transformations

Beyond its direct use in forming simple heterocyclic systems, this compound serves as a crucial intermediate in more elaborate organic syntheses. Its most prominent role is in the Fischer indole synthesis, a powerful method for constructing the indole nucleus. byjus.comalfa-chemistry.comwikipedia.org In this multi-step transformation, the hydrazone formed from this compound and a suitable ketone or aldehyde undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement under acidic conditions, followed by the elimination of ammonia (B1221849) to yield the final indole product. alfa-chemistry.comwikipedia.org

The versatility of the Fischer indole synthesis allows for the preparation of a wide array of substituted indoles by varying the carbonyl component. This has made this compound a valuable building block in medicinal chemistry and natural product synthesis. rsc.org

Reaction Mechanism Elucidation

The mechanisms of the reactions involving this compound have been the subject of detailed investigations.

Hydrazone Formation: The mechanism of hydrazone formation is well-established and proceeds through a two-step process: nucleophilic addition of the hydrazine to the carbonyl group to form a hemiaminal-like intermediate, followed by acid-catalyzed dehydration to yield the hydrazone. acs.orgacs.org The rate-determining step can vary depending on the pH of the reaction medium. acs.org

Fischer Indole Synthesis: The mechanism of the Fischer indole synthesis has been extensively studied. After the initial formation of the hydrazone, the key step is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine tautomer. alfa-chemistry.comwikipedia.org This rearrangement leads to the formation of a diimine intermediate, which then undergoes cyclization and elimination of ammonia to afford the aromatic indole ring. alfa-chemistry.comwikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine (B124118) is incorporated into the indole ring. wikipedia.org

Pyrazole Formation: The mechanism of pyrazole formation from 1,3-dicarbonyl compounds involves a series of condensation and cyclization steps. The initial reaction is the formation of a hydrazone at one of the carbonyl groups. This is followed by an intramolecular attack of the other nitrogen atom on the remaining carbonyl group, leading to a cyclic intermediate that dehydrates to form the stable aromatic pyrazole ring. mdpi.comresearchgate.net Computational studies have been employed to rationalize the regiochemical outcomes of these reactions. researchgate.net

Steric and Electronic Influences on Reactivity

The reactivity of this compound is significantly governed by the interplay of steric and electronic factors originating from its ethyl and phenyl substituents. These groups modulate the molecule's stability, solubility, and behavior in chemical transformations.

The electronic properties of the substituents on the hydrazine also play a critical role in directing the course of such reactions. For instance, in the same titanium-catalyzed system, hydrazines with electron-poor groups, which are better leaving groups at the Nβ position, and electron-rich arylacetylenes, which are better nucleophiles, show a higher selectivity for diamination over a competing hydrohydrazination reaction. nih.gov This suggests that the electronic nature of the substituents can be tuned to favor one reaction pathway over another.

A comparison with similar hydrazine derivatives further highlights these influences. For example, phenylhydrazine is commonly employed in pyrazole synthesis, while benzylhydrazine (B1204620) is often used in the preparation of other heterocyclic compounds, showcasing how different substituents direct reactivity towards specific applications. The ethyl and phenyl groups in this compound, therefore, confer a unique set of chemical properties and reactivity patterns compared to other hydrazine derivatives.

Table 1: Interactive Data on the Influence of Substituents on the Diamination of 1-Phenyl-1-propyne

| Hydrazine Derivative | Substituents | Diamine Yield (%) | Reaction Time | Key Influencing Factor |

| This compound | Ethyl, Phenyl | 28 | >72 hours | Steric Hindrance |

| 1-Methyl-1-phenylhydrazine | Methyl, Phenyl | 37 | Not specified | Less Steric Hindrance |

| 1,1-Diphenylhydrazine | Phenyl, Phenyl | Not specified | Not specified | Electronic Effects |

| 1,1-Dimethylhydrazine | Methyl, Methyl | No reaction | Not specified | Instability of Intermediate |

Data sourced from a study on Ti-Catalyzed 1,2-Diamination of Alkynes. nih.gov

Tautomerism in Reaction Pathways of Derivatives

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a key consideration in the reaction pathways of derivatives of this compound. While direct studies on the tautomerism of this compound itself are not prevalent in the provided search results, the behavior of its close structural relatives, particularly in the formation of heterocyclic compounds like pyrazoles and pyrazolones, offers significant insights.

For instance, the reaction between phenylhydrazine and ethyl acetoacetate to synthesize 1-phenyl-3-methyl-5-pyrazolone (Edaravone) involves intermediates that can exist in different tautomeric forms. ias.ac.in The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization. ias.ac.in The resulting pyrazolone ring can exist in several tautomeric forms, and the specific tautomer present can influence subsequent reactions or the biological activity of the final product. ias.ac.in

In the synthesis of pyrano[2,3-c]pyrazole derivatives, which involves the reaction of phenylhydrazine, ethyl acetoacetate, malononitrile, and an aldehyde, the initial pyrazole formed from ethyl acetoacetate and phenylhydrazine exists in two equilibrium forms. frontiersin.org The reaction mechanism proceeds through a Michael addition, and a subsequent cyclization and tautomerization lead to the final product. frontiersin.org This highlights how tautomeric shifts are integral steps within the reaction cascade.

Similarly, in the synthesis of polysubstituted amino pyrazole derivatives from aromatic aldehydes, malononitrile, and phenylhydrazines, the proposed reaction mechanism involves a cyclic Knoevenagel-cyclocondensation. researchgate.net The resulting intermediate undergoes a cyclic ring formation followed by a tautomeric proton shift to yield the final dihydropyrazole derivatives. researchgate.net

Theoretical studies on related systems, such as 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one, have been conducted to understand the tautomerization mechanism between keto and enol forms. researchgate.net These computational analyses help in determining the relative stability of different tautomers and the energy barriers for their interconversion, providing a deeper understanding of the reaction dynamics. researchgate.net

Advanced Applications in Organic Synthesis and Materials Chemistry

Utilization as a Building Block for Novel Molecular Scaffolds

1-Ethyl-1-phenylhydrazine is a valuable precursor for synthesizing N-substituted heterocyclic scaffolds, which are prominent in medicinal chemistry and materials science. Its utility stems from the reactivity of the hydrazine (B178648) moiety, which can participate in cyclization reactions to form stable ring systems.

One of the most significant applications of phenylhydrazine (B124118) derivatives is in the Fischer indole (B1671886) synthesis . This reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed rearrangement to produce an indole ring. The use of this compound in this synthesis would directly lead to the formation of 1-ethyl-substituted indoles, a structural motif of interest for modifying the biological activity of indole-based alkaloids and pharmaceuticals. rsc.org For example, the synthesis of the alkaloid minfiensine (B1236942) has commenced with a Fischer indole synthesis step, highlighting the importance of this reaction in accessing complex natural products. rsc.org

Similarly, hydrazines are fundamental in the synthesis of pyrazoles , another critical scaffold in drug discovery. The Knorr pyrazole (B372694) synthesis and related methods involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.com By employing this compound, chemists can introduce an ethyl group at the N1 position of the pyrazole ring, providing a handle for tuning the molecule's steric and electronic properties. Research has demonstrated the synthesis of phenyl hydrazone-bearing pyrazole and pyrimidine (B1678525) hybrids as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the nature of the substituent on the hydrazine is crucial for biological activity. rsc.org

The development of novel molecular scaffolds often targets fused heterocyclic systems. Phenylhydrazines are used to construct aminopyrazoles, which can serve as building blocks for more complex fused heterocycles. rsc.org The ethyl group in this compound provides a stable substitution that can influence the solubility, crystal packing, and biological interactions of the final molecular scaffold.

Multi-Component Reactions (MCRs) Involving this compound Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, are highly valued for their efficiency and atom economy. frontiersin.org Phenylhydrazine and its derivatives are common participants in MCRs, particularly for the synthesis of pyrazole-based structures.

A notable example is the one-pot, three-component synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). scielo.org.mx This reaction typically involves the condensation of an aromatic aldehyde, phenylhydrazine, and ethyl acetoacetate (B1235776). scielo.org.mx The process is often facilitated by a catalyst to achieve high yields in short reaction times. The substitution of phenylhydrazine with this compound in this MCR would predictably yield the corresponding N-ethylated bis-pyrazole derivatives.

A plausible mechanism for this type of reaction involves the initial formation of a pyrazolone (B3327878) intermediate from the reaction of the hydrazine and ethyl acetoacetate. scielo.org.mxrsc.org This intermediate then reacts with an arylidene species, generated in situ from the aldehyde, followed by a second Michael addition to yield the final bis(pyrazolyl)methane product. rsc.org Various catalysts have been employed to promote this transformation, demonstrating its versatility.

Interactive Table: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) via MCR scielo.org.mx

| Entry | Aromatic Aldehyde | Catalyst | Time (min) | Yield (%) |

| 1 | 4-ClC₆H₄CHO | Ce(SO₄)₂·4H₂O | 10 | 95 |

| 2 | 4-NO₂C₆H₄CHO | Ce(SO₄)₂·4H₂O | 5 | 98 |

| 3 | 4-MeOC₆H₄CHO | Ce(SO₄)₂·4H₂O | 12 | 88 |

| 4 | C₆H₅CHO | Ce(SO₄)₂·4H₂O | 10 | 90 |

| 5 | 2-ClC₆H₄CHO | Ce(SO₄)₂·4H₂O | 12 | 85 |

| 6 | 4-HOC₆H₄CHO | Ce(SO₄)₂·4H₂O | 12 | 81 |

Another documented MCR involves a four-component reaction of phenylhydrazines, ethyl acetoacetate, aldehydes, and β-naphthol, catalyzed by FeCl₃/SiO₂ nanoparticles, to produce 2-aryl-5-methyl-2,3-dihydro-1H-3-pyrazolones. growingscience.com This reaction demonstrates the capacity to build significant molecular complexity in a single, efficient step, a strategy directly applicable to this compound.

Development of Functionalized Derivatives for Specific Synthetic Targets

The development of functionalized derivatives from this compound is a key strategy for accessing specific, high-value synthetic targets. By reacting this compound with other molecules, chemists can construct elaborate structures with tailored properties for applications in areas like agrochemicals and pharmaceuticals.

One area of focus is the synthesis of 1,2,4-triazole derivatives . Research has shown that functionalized 1,2,4-triazoles can be synthesized through a catalyst-free cascade reaction involving the ring-opening and cyclization of arylidene thiazolones with aryl or alkyl hydrazines. rsc.org Employing this compound in such a reaction would produce highly substituted 1,2,4-triazoles bearing an N-ethyl-N-phenyl group, which could impart specific biological activities. The reaction proceeds under mild conditions and offers a scalable route to these important heterocycles. rsc.org

Another important class of compounds derived from phenylhydrazines are phenyltriazolinones , which are known to be potent herbicides. mdpi.com The synthesis of these molecules often involves constructing the triazolinone ring from a substituted phenylhydrazine precursor. The synthetic route may involve nitration of a related benzene (B151609) derivative, reduction to an amine, and subsequent cyclization steps. mdpi.com Using this compound as the starting point would allow for the creation of a library of novel triazolinone derivatives, where the ethyl group could modulate the compound's herbicidal activity and selectivity.

The synthesis of pyrano[2,3-c]pyrazole derivatives is another example where functionalized hydrazines are crucial. These compounds are often prepared via a multi-component reaction involving phenylhydrazine, ethyl acetoacetate, malononitrile, and an aldehyde, frequently using a recyclable nanocatalyst like Co₃O₄. frontiersin.org The use of this compound would result in a class of N-ethylated pyrano[2,3-c]pyrazoles, expanding the chemical space for biological screening. frontiersin.org

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Quantification of Hydrazines and Derivatives

Chromatography is a cornerstone for the analysis of hydrazine (B178648) compounds, enabling the separation of complex mixtures and the precise quantification of individual components. High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most powerful techniques employed for this purpose.

High-Performance Liquid Chromatography is a versatile technique for the analysis of phenylhydrazine (B124118) and its derivatives. While specific application notes for 1-Ethyl-1-phenylhydrazine are not extensively detailed in the literature, methods for closely related compounds provide a strong basis for its analysis. sielc.comzodiaclifesciences.comsielc.com

Reverse-phase HPLC is a common approach for the separation of phenylhydrazines. sielc.com A typical method would involve a C18 or a phenyl-bonded silica (B1680970) gel column. google.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comgoogle.com To ensure efficient separation and good peak shape, buffers like trifluoroacetic acid (TFA) or acetate (B1210297) are often incorporated into the mobile phase. zodiaclifesciences.comsielc.com Detection is commonly achieved using a UV detector, with the wavelength set to an absorbance maximum for the phenylhydrazine chromophore, often around 260 nm. google.com For applications requiring mass spectrometry compatibility, formic acid can be substituted for non-volatile buffers like phosphoric acid. sielc.com

Derivatization is another strategy employed in the HPLC analysis of hydrazines to enhance detection sensitivity, particularly for compounds lacking a strong chromophore or for trace-level analysis. nih.gov Reacting the hydrazine with a suitable labeling agent can yield a derivative with superior chromatographic and detection properties.

Table 1: Representative HPLC Conditions for Phenylhydrazine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Phenyl bonded silica gel | google.com |

| Mobile Phase | Acetonitrile and Acetate Buffer (gradient elution) | google.com |

| Flow Rate | 1.0 mL/min | google.com |

| Column Temperature | 25 °C | google.com |

| Detection | UV at 260 nm | google.com |

For enhanced sensitivity and selectivity, particularly in complex biological matrices, UHPLC-MS/MS is the method of choice. This technique combines the high-resolution separation capabilities of UHPLC with the precise mass identification of tandem mass spectrometry.

Methods have been developed for the simultaneous quantification of hydrazine and its metabolites in human plasma. nih.govmetabolomics.se These methods often involve a derivatization step to improve ionization efficiency and chromatographic retention. For instance, derivatization with p-tolualdehyde has been successfully used for the analysis of hydrazine and acetylhydrazine. nih.govmetabolomics.se The resulting derivatives are then separated on a C18 column using a gradient elution and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov This approach provides very low limits of detection (LOD) and quantification (LOQ), often in the picogram to nanogram per milliliter range. nih.govalfa-chemistry.com

While a specific UHPLC-MS/MS method for this compound is not prominently published, a similar strategy could be readily developed. The ethyl and phenyl groups on the hydrazine moiety would likely influence the choice of derivatizing agent and the fragmentation pattern observed in the mass spectrometer.

Table 2: Example of UHPLC-MS/MS Parameters for Hydrazine Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Derivatization Agent | p-Tolualdehyde | nih.gov |

| Column | C18 | nih.gov |

| Elution | Gradient | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound can be analyzed directly without derivatization. Experimental GC-MS data for this compound is available in public databases. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column. The separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. Following separation, the compound enters the mass spectrometer, where it is ionized, fragmented, and detected. Electron ionization (EI) is a common ionization method for GC-MS analysis. nih.gov

The resulting mass spectrum is a unique fingerprint of the molecule, characterized by the mass-to-charge ratio (m/z) of the parent ion and its various fragments. For this compound, the mass spectrum shows a prominent molecular ion peak and several characteristic fragment ions. nih.gov

Table 3: Experimental GC-MS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Instrument | SHIMADZU LKB-2091 | nih.gov |

| Ionization Mode | Positive Electron Ionization (EI) | nih.gov |

| Top 5 Peaks (m/z) | 121, 136, 77, 107, 105 | nih.gov |

Spectroscopic Methods for Structural Elucidation of this compound and its Derivatives

Spectroscopic techniques are indispensable for confirming the molecular structure of synthesized or isolated compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental methods that provide detailed information about the connectivity of atoms and the functional groups present in a molecule.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise structure of this compound can be determined.

Although specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on the known effects of the ethyl and phenyl substituents on the hydrazine core and data from similar compounds. rsc.orgrsc.orgmdpi.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and phenyl protons, as well as the N-H proton. The ethyl group would exhibit a triplet for the methyl (CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (CH₂) protons coupled to the methyl protons. The aromatic protons of the phenyl group would appear as a complex multiplet in the downfield region of the spectrum. The N-H proton would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The ethyl group would have two signals corresponding to the methyl and methylene carbons. The phenyl group would display signals for its six carbons, with the ipso-carbon (the one attached to the nitrogen) being distinct from the ortho, meta, and para carbons.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl (CH₃) | ~1.2 (triplet) | ~15 |

| Ethyl (CH₂) | ~3.5 (quartet) | ~45 |

| Phenyl (aromatic) | ~6.7-7.3 (multiplet) | ~110-150 |

| N-H | Variable, broad singlet | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. rsc.orgresearchgate.net

Key expected absorptions include:

N-H Stretch: A characteristic band (or bands) in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amine in the hydrazine moiety. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range.

The presence and position of these bands provide strong evidence for the structure of this compound.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Source |

|---|---|---|

| N-H Stretch | 3200 - 3400 | researchgate.net |

| Aromatic C-H Stretch | > 3000 | rsc.org |

| Aliphatic C-H Stretch | < 3000 | researchgate.net |

| C=C Aromatic Stretch | 1450 - 1600 | researchgate.net |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental tool for the structural elucidation of this compound. In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the compound is ionized, typically by electron impact (EI), causing it to fragment in a predictable manner. The experimental GC-MS data for this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 136, which corresponds to its molecular weight. nih.gov The fragmentation pattern is characteristic of the molecule's structure. nih.gov

The base peak, which is the most intense signal, is observed at m/z 121. nih.gov This peak likely results from the loss of a methyl group (•CH₃), a common fragmentation pathway. Another significant peak appears at m/z 107, which can be attributed to the loss of an ethyl group (•C₂H₅). nih.gov The peak at m/z 77 is characteristic of a phenyl group ([C₆H₅]⁺). nih.gov The fragmentation of amines and related compounds like hydrazines is often dominated by the cleavage of carbon-carbon bonds adjacent to the nitrogen atom, known as alpha-cleavage. libretexts.org

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 136 | 90.0% | [C₈H₁₂N₂]⁺ (Molecular Ion) |

| 121 | 99.9% | [M - CH₃]⁺ |

| 107 | 38.0% | [M - C₂H₅]⁺ or [C₆H₅NHNH₂]⁺ |

| 105 | 19.2% | [C₇H₅N]⁺ |

| 77 | 68.0% | [C₆H₅]⁺ (Phenyl group) |

Data sourced from PubChem CID 69517. nih.gov

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Hydrazine derivatives often lack strong chromophores, making their direct detection difficult, especially at low concentrations. nih.govchrom-china.com The parent compound, phenylhydrazine, exhibits maximum UV absorption at 241 nm and 283 nm in alcohol. nih.gov The presence of the ethyl group on this compound would be expected to cause a slight shift in these absorption maxima.

Due to the often weak absorbance, derivatization is a common strategy to enhance UV detection. indiandrugsonline.orgnih.gov Reacting the hydrazine with aldehydes or ketones that contain a strong chromophore creates a hydrazone derivative. google.comrsc.org This new compound will have significantly different and more intense absorption bands, often shifted to a longer wavelength (a bathochromic shift), which allows for more sensitive and selective detection by HPLC with a UV-Vis detector. google.comgoogle.com For instance, derivatization with benzaldehyde (B42025) can yield products with strong absorption in the 330–460 nm range. google.com

X-ray Diffraction Studies on Crystalline Derivatives

While obtaining a single crystal of this compound itself may be challenging, X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of its crystalline derivatives. researchgate.netresearchgate.net This method is invaluable for unambiguously confirming the molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. najah.edu

In research, this compound can be reacted with other molecules to form stable, crystalline products like pyrazoles or hydrazones. researchgate.net For example, the reaction of phenylhydrazines with 1,3-dicarbonyl compounds yields pyrazole (B372694) derivatives, whose structures can be elucidated by single-crystal X-ray diffraction. researchgate.netnajah.edu These studies confirm the connectivity of the atoms and the conformation of the molecule, which is critical for understanding its chemical reactivity and biological interactions. researchgate.net The refinement of crystal structures, often performed using software like SHELXL, provides detailed information on atomic positions and displacement parameters.

Advanced Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a key strategy in the analysis of hydrazines like this compound to overcome analytical challenges. nih.govchrom-china.com Hydrazines are often polar, have low molecular weights, and lack strong chromophores, which can lead to poor chromatographic performance and low detection sensitivity. nih.govchrom-china.com Chemical derivatization converts the analyte into a more suitable form for analysis by techniques such as GC-MS or HPLC. nih.gov

The primary goals of derivatization for this compound include:

Increasing Volatility: For GC analysis, converting the polar hydrazine into a less polar derivative improves its volatility and chromatographic peak shape.

Enhancing Sensitivity: Introducing a chromophore or a fluorophore allows for highly sensitive detection using UV-Vis or fluorescence detectors in HPLC. indiandrugsonline.orgciac.jl.cn

Improving Mass Spectrometric Detection: Creating a derivative with a higher molecular weight and characteristic fragmentation pattern can improve identification and quantification in MS. nih.govnih.gov

Common derivatization reagents for hydrazines include aldehydes and ketones. Acetone (B3395972) is a simple and effective reagent that reacts rapidly with hydrazines to form hydrazones (specifically, acetone azine from hydrazine itself), which are suitable for headspace GC-MS analysis. nih.govexlibrisgroup.comnih.gov Other reagents like benzaldehyde, p-tolualdehyde, and p-dimethylaminobenzaldehyde are used to create derivatives with strong UV absorbance for HPLC-UV or HPLC-MS/MS analysis. indiandrugsonline.orggoogle.comciac.jl.cnnih.gov These reactions are typically straightforward, sometimes requiring mild heating or ultrasonic manipulation to proceed to completion. google.comnih.gov

| Derivatizing Reagent | Resulting Product Type | Analytical Technique | Advantage | Reference |

|---|---|---|---|---|

| Acetone | Hydrazone/Azine | GC-MS | Increases volatility; rapid reaction. | nih.govexlibrisgroup.com |

| Benzaldehyde | Hydrazone | HPLC-UV | Forms product with strong UV absorption (~300 nm). | indiandrugsonline.org |

| p-Tolualdehyde | Hydrazone | HPLC-MS/MS | Good separation and sensitive MS/MS detection. | nih.gov |

| p-Dimethylaminobenzaldehyde | Hydrazone | HPLC-UV | Forms intensely colored product for colorimetric or UV detection. | ciac.jl.cn |

Computational and Theoretical Studies on 1 Ethyl 1 Phenylhydrazine and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has been employed to investigate the electronic and molecular structures of phenylhydrazine (B124118) derivatives. researchgate.net DFT calculations, using methods like B3LYP with various basis sets (e.g., 6-31G, 6-311G, 6-31G++(d,p)), have been successful in optimizing molecular geometries and providing insights into spectroscopic properties. researchgate.net For instance, in a study of N-(2,4-dinitro-phenyl)-N'-(1-phenyl-ethylidene)-hydrazine, DFT calculations at the B3LYP/6-31G(d) level accurately reproduced the crystal structure. researchgate.net

These calculations are crucial for understanding the distribution of electrons within the molecule, which in turn dictates its reactivity and stability. bookpi.org Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netespublisher.com The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. bookpi.orgespublisher.com In derivatives of 1-ethyl-4-phenyl-1,5-benzodiazepin-2-thione, the HOMO-LUMO gap was found to be between 3.38 and 4.01 eV. espublisher.com The location of these frontier orbitals is also significant; for example, in some 1,5-benzodiazepin derivatives, the HOMO is located on a benzene (B151609) ring and its substituents, while the LUMO is spread across the entire molecule. espublisher.com

Furthermore, DFT is used to compute various other electronic properties, such as Mulliken atomic charges, molecular electrostatic potential (MEP), and non-linear optical (NLO) properties like dipole moment (μ), polarizability (α), and hyperpolarizability (β). bookpi.org MEP maps are particularly useful for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its chemical reactivity. bookpi.org

Table 1: Calculated Electronic Properties of Phenylhydrazine Derivatives using DFT

| Compound/Derivative | DFT Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| (E)-1-(2,6-bis(4-chlorophenyl)-3-ethylpiperidine-4-ylidene)-2-phenyl-hydrazine | B3LYP/6-311G(d,p) | Not specified | Not specified | Not specified |

| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (EPBZ) Derivatives | B3LYP/6-31G** | Not specified | Not specified | 3.38 - 4.01 |

| N-(2,4-dinitro-phenyl)-N'-(1-phenyl-ethylidene)-hydrazine | B3LYP/6-31G(d) | Not specified | Not specified | Not specified |

This table is representative and specific values for 1-Ethyl-1-phenylhydrazine were not available in the searched literature. The data presented is for related derivative structures.

Mechanistic Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the reaction mechanisms involving hydrazine (B178648) derivatives. For complex reactions like the Knorr pyrazole (B372694) synthesis, which involves the reaction of phenylhydrazine with 1,3-dicarbonyl compounds, transient flow methods combined with microkinetic modeling have revealed unexpectedly complex reaction pathways. rsc.org These studies can identify key intermediates and even instances of autocatalysis that would be difficult to observe through traditional batch reaction analysis. rsc.org

Transition state theory (TST), often used in conjunction with DFT calculations, allows for the estimation of thermo-kinetic features of reaction pathways. nih.gov This includes the calculation of activation energy barriers for processes like tautomerization. nih.gov For example, in a study of a quinoline-phenylhydrazone derivative, the energy barrier for tautomerization was found to be high, around 38.80 kcal/mol in the gas phase. nih.gov

Mechanistic studies on the inhibition of enzymes like monoamine oxidases (MAOs) by arylalkylhydrazines have also benefited from computational analysis. nih.gov Such studies propose mechanisms involving the enzyme-catalyzed conversion of the hydrazine to a diazene (B1210634), which then reacts with molecular oxygen to form an alkyl radical that covalently modifies the enzyme's FAD cofactor. nih.gov

Table 2: Kinetic Data for Reactions Involving Phenylhydrazine Derivatives

| Reaction | Method | Key Finding | Reference |

| Knorr Pyrazole Synthesis (Phenylhydrazine + 1,3-diketones) | Transient Flow & Microkinetic Modeling | Revealed complex mechanism with autocatalysis and unexpected intermediates. | rsc.org |

| Tautomerization of a Quinoline-Phenylhydrazone | DFT (M06-2X, B3LYP) with TST | High activation energy barrier for proton transfer. | nih.gov |

| MAO Inhibition by Phenylethylhydrazine | Experimental with Mechanistic Proposal | Inhibition involves formation of a diazene intermediate and subsequent radical reaction. | nih.gov |

This table summarizes findings from studies on phenylhydrazine and its derivatives, providing insights applicable to the reactivity of this compound.

Investigation of Electronic Structure and Bonding Characteristics

The electronic structure and bonding of phenylhydrazine derivatives are intricately linked to their chemical behavior. Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. nih.govresearchgate.net In a study on a p-phenylenediamine-phenylhydrazine-formaldehyde terpolymer, NBO analysis revealed significant stabilization from π-π* interactions, with stabilization energies as high as 20.95 kcal/mol. nih.gov

X-ray crystallography provides experimental data on bond lengths and angles, which can be compared with values obtained from DFT-optimized geometries. nih.gov For example, in a piperidine (B6355638) derivative with a trichlorophenyl hydrazine moiety, the C=N bond distance was determined to be 1.273(3) Å, confirming its double bond character. nih.gov The planarity of different parts of the molecule, as defined by dihedral angles, is also a key aspect of its structure. nih.gov

Hirshfeld surface analysis is another computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This analysis helps to understand how molecules are packed in the solid state and which interactions (e.g., H···H, C···H, N···H) are most significant in stabilizing the crystal structure. nih.govmdpi.com

Table 3: Selected Bond Lengths and Angles for a Phenylhydrazine Derivative

| Bond/Angle | Experimental Value (Å or °) | Computational Method | Reference |

| C=N | 1.273(3) Å | X-ray Diffraction | nih.gov |

| C-N (piperidine ring) | 1.455(3) Å, 1.456(3) Å | X-ray Diffraction | nih.gov |

| Dihedral Angle (C6-C7-C8-C9) | -174.4(2)° | X-ray Diffraction | nih.gov |

This data is from a study on a complex piperidine derivative containing a phenylhydrazine moiety and serves as an example of the type of structural data obtained.

Conformation and Tautomeric Equilibrium Studies of Derivatives

Hydrazone derivatives, including those of this compound, can exist in different tautomeric and conformational forms. The equilibrium between these forms is often influenced by the solvent and the nature of substituents on the molecule. bohrium.com Computational studies, particularly those combining implicit and explicit solvation models, are crucial for understanding the relative stabilities of different tautomers in solution. bohrium.com

For example, a study on aryl quinoxalin-2(1H)-one ketone hydrazone derivatives showed that only two tautomeric forms, an oxo form and a hydroxy form, were present in significant amounts in solution. bohrium.com The ratio of these tautomers was found to be dependent on both the substituent and the solvent. bohrium.com DFT calculations are also used to predict which tautomer is more stable. nih.govresearchgate.net Generally, azine tautomers are preferred, but for oxygen- or sulfur-substituted hydrazones, the hydrazone tautomer is more stable. nih.govresearchgate.net

The energy difference between tautomers can be calculated to determine their relative populations at equilibrium. nih.govresearchgate.net Spectroscopic techniques like NMR and IR, combined with computational predictions of these spectra for different tautomers, are powerful tools for identifying which forms are present experimentally. bohrium.comresearchgate.net

Table 4: Tautomeric Preferences of Hydrazone Derivatives

| Compound Class | Preferred Tautomer | Method of Determination | Reference |

| Oxygen/Sulfur-Substituted Hydrazones | Hydrazone | DFT (M062X/6-311++g(2d,2p)) | nih.govresearchgate.net |

| General Hydrazone Compounds | Azine | DFT (M062X/6-311++g(2d,2p)) | nih.govresearchgate.net |

| Aryl Quinoxalin-2(1H)-one Ketone Hydrazones | Oxo and Hydroxy forms coexist | Quantum Chemical Modeling | bohrium.com |

Crystal Structure Prediction and Analysis through Computational Approaches

Predicting the crystal structure of a molecule from its chemical formula is a significant challenge in computational chemistry. arxiv.org Methods like genetic algorithms combined with neural network potentials are being developed to tackle this "crystal structure prediction" (CSP) problem. arxiv.org For known crystal structures, computational analysis provides a deeper understanding of the forces governing the crystal packing.

X-ray diffraction is the primary experimental technique for determining crystal structures. researchgate.netnih.gov The resulting data, including unit cell dimensions, space group, and atomic coordinates, can be compared with computationally optimized structures. nih.govsemanticscholar.org For example, a novel Schiff base, N-(2,4-dinitro-phenyl)-N'-(1-phenyl-ethylidene)-hydrazine, was found to crystallize in a monoclinic system with the space group P21/n. researchgate.net

Computational tools like Hirshfeld surface analysis are invaluable for analyzing the intermolecular interactions that stabilize the crystal lattice. nih.govmdpi.com This method allows for the quantification of different types of contacts between molecules. researchgate.net For instance, in one phenylhydrazone derivative, H···H contacts accounted for a significant portion of the total Hirshfeld surface, indicating their importance in the crystal packing. mdpi.com These computational approaches, in conjunction with experimental data, provide a comprehensive picture of the solid-state structure of compounds like this compound and its derivatives. researchgate.net

Table 5: Crystallographic Data for Phenylhydrazine Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine | Triclinic | P-1 | C-H···Cl, N-H···Cl hydrogen bonds | nih.gov |

| N-(2,4-dinitro-phenyl)-N'-(1-phenyl-ethylidene)-hydrazine | Monoclinic | P21/n | O-H and N-H hydrogen bonds | researchgate.net |

| 3-4'-Bipyrazole derivative from phenylhydrazine | Triclinic | P-1 | H···H, H···C, O···H, N···H contacts | mdpi.com |

Future Research Directions and Emerging Trends

Novel Synthetic Routes and Green Chemistry Approaches for 1-Ethyl-1-phenylhydrazine Synthesis

Traditional synthesis of this compound often involves the direct alkylation of phenylhydrazine (B124118) with agents like ethyl iodide. google.com While effective, these methods can present challenges related to selectivity and the use of hazardous reagents. Future research is increasingly focused on developing more sustainable and efficient synthetic protocols.

Green Chemistry Strategies: The principles of green chemistry are central to modern synthetic design. nih.gov For this compound, this involves exploring solvent-free reaction conditions or the use of environmentally benign solvents like water. nih.govnih.gov One-pot and multicomponent reactions, which reduce waste by minimizing intermediate purification steps, represent a significant area for advancement. nih.govresearchgate.netresearchgate.net The use of nanostructured catalysts, which can offer high efficiency and recyclability, is another promising avenue for greener synthesis of hydrazine (B178648) derivatives. researchgate.net

Continuous Flow Synthesis: A major emerging trend is the shift from traditional batch processing to continuous flow synthesis. patsnap.comgoogle.com This technology offers substantial improvements in safety, particularly when dealing with potentially unstable intermediates like diazonium salts, which are precursors to phenylhydrazine. google.comwikipedia.org A continuous flow process, integrating diazotization, reduction, and subsequent alkylation into a single, uninterrupted sequence, could dramatically enhance production efficiency, reduce reaction times, and minimize waste for phenylhydrazine derivatives. patsnap.comgoogle.com

| Synthetic Approach | Key Principles & Advantages | Potential Application to this compound Synthesis |

| Green Catalysis | Use of reusable catalysts (e.g., nanostructured materials), aqueous media, solvent-free conditions. nih.govresearchgate.net | Development of a catalytic ethylation of phenylhydrazine using a recyclable catalyst and greener solvents to replace traditional alkylating agents. |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. researchgate.net | A one-pot process starting from aniline (B41778), proceeding through diazotization and reduction to phenylhydrazine, followed by in-situ ethylation. |

| Continuous Flow | Reactions occur in a continuously flowing stream within a reactor. google.com | An integrated flow system for the safe and efficient production, starting from aniline to yield this compound with minimal handling of hazardous intermediates. patsnap.comgoogle.com |

Exploration of Undiscovered Reactivity Patterns and Transformation Potential

The known reactivity of phenylhydrazines primarily revolves around their use in the Fischer indole (B1671886) synthesis and their condensation with carbonyl compounds to form phenylhydrazones. who.intresearchgate.netnih.gov However, the full reactive potential of this compound remains an area ripe for exploration.

Future research will likely focus on uncovering novel transformations. Under mild oxidative conditions, arylhydrazines can serve as precursors to aryl radicals via unstable diazene (B1210634) intermediates. researchgate.net Investigating this pathway for this compound could unlock new methods for forming carbon-carbon and carbon-heteroatom bonds. Its reaction with unconventional or highly functionalized carbonyl compounds could lead to the synthesis of novel and complex heterocyclic scaffolds. fortunejournals.comnih.gov The transformation potential extends to its use as a building block in multicomponent reactions, where its distinct nucleophilic centers can be leveraged to construct intricate molecular architectures in a single step.

Integration with Advanced Catalysis Systems for Selective Synthesis

The integration of this compound with advanced catalysis is a key trend for achieving high levels of selectivity and efficiency. Phenylhydrazines are increasingly being used as building blocks in sophisticated catalytic functionalizations, such as direct C-H bond arylations and Heck-type reactions. researchgate.net

Emerging catalytic systems that could be applied include:

Photoredox and Electrocatalysis: These methods use light or electricity to generate reactive intermediates under exceptionally mild conditions, potentially enabling transformations that are inaccessible through traditional thermal methods. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under green conditions (aqueous media, ambient temperature). Developing enzymatic processes for the synthesis or transformation of this compound is a significant long-term goal.

Asymmetric Catalysis: For reactions involving this compound that generate chiral centers, the development of asymmetric catalysts would be crucial for producing enantiomerically pure compounds, which is of particular importance in pharmaceutical synthesis.

Development of Specialized Analytical Probes for Detection and Characterization

While standard analytical techniques like NMR, MS, and chromatography are well-established for characterizing hydrazine derivatives, there is a growing need for specialized probes capable of detecting this compound with high sensitivity and selectivity, especially in complex mixtures or biological systems. psvmkendra.comcdc.gov

Future research will likely focus on the design of chemosensors. These are molecules designed to produce a measurable signal, such as a change in color (colorimetric) or light emission (fluorometric), upon binding to a specific analyte. rsc.org The development of a fluorescent probe that selectively reacts with this compound over other hydrazines would be a significant advancement. rsc.orgresearchgate.net Furthermore, advanced mass spectrometry ionization techniques, such as Direct Analysis in Real Time (DART), could enable the rapid detection of trace amounts of the compound on surfaces without extensive sample preparation. techbriefs.com

| Analytical Technique | Principle | Future Application for this compound |

| Fluorescent Probes | A molecule that exhibits a change in fluorescence upon reacting with a target analyte. rsc.orgresearchgate.net | Design of a probe with a recognition site (e.g., an aldehyde) that selectively forms a fluorescent product with this compound for trace detection in environmental or biological samples. rsc.org |

| Chromatography with Derivatization | Chemical modification of the analyte to improve its detection by GC or HPLC. cdc.govresearchgate.net | Development of novel derivatizing agents that react specifically with the N-H group of this compound for highly sensitive and selective quantification. |

| Advanced Mass Spectrometry | Techniques like Desorption Atmospheric-Pressure Chemical Ionization (DAPCI) and Direct Analysis in Real Time (DART) for rapid analysis. techbriefs.com | Use of DART-MS for real-time monitoring of reactions involving this compound or for rapid screening of its presence in various samples. |

Computational Predictions of Reaction Outcomes and Material Properties

Computational chemistry has become an indispensable tool in modern chemical research. Methods like Density Functional Theory (DFT) are used to model molecular structures, predict spectroscopic properties, and elucidate reaction mechanisms for hydrazine derivatives. sciforum.netresearchgate.netnih.gov

For this compound, future research will leverage these computational tools for predictive purposes.

Reaction Prediction: Computational modeling can be used to screen potential reactants and catalysts, predicting the feasibility and outcomes of undiscovered reactions before they are attempted in the lab. This can save significant time and resources.

Mechanism Elucidation: DFT calculations can provide detailed insights into reaction pathways, helping researchers understand how transformations occur and how they can be optimized. nih.gov

Property Prediction: The electronic properties of this compound and its derivatives, such as the HOMO-LUMO gap, can be calculated to predict their reactivity and potential application in materials science. nih.gov Furthermore, molecular docking simulations can predict how molecules derived from this compound might interact with biological targets, guiding the design of new potential pharmaceuticals. nih.gov

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats to prevent skin/eye contact .

- Storage : Keep in airtight containers at 0–6°C to avoid decomposition .

- Toxicity Mitigation : The compound is harmful if swallowed (H302) and toxic via inhalation (H332). Use fume hoods and emergency showers in case of exposure .

How can researchers optimize reaction yields for hydrazone derivatives of this compound?

Advanced Research Question

- Solvent Selection : Ethanol or methanol under reflux improves solubility and reaction kinetics. Catalysts like acetic acid enhance condensation efficiency .

- Reaction Monitoring : Use TLC (silica gel, hexane:ethyl acetate) to track progress. Adjust stoichiometry if intermediates persist beyond 1–2 hours .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol removes unreacted starting materials .

Data Contradiction Tip : Discrepancies in melting points may arise from polymorphic forms—validate via NMR and HPLC .

How do computational studies enhance the understanding of this compound’s electronic properties?

Advanced Research Question

- DFT Calculations : Predict hybridization changes (e.g., Nβ atom transitions from sp³ to sp² in excited states) and electron density distribution for reaction mechanisms .

- Spectroscopic Validation : Compare computed IR/NMR spectra with experimental data to confirm structural assignments. Deviations >5% may indicate solvation effects or conformational flexibility .

Application Example : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to model S₁→S₀ transitions and compare with UV-Vis/R2PI spectra .

What analytical techniques are most reliable for characterizing this compound derivatives?

Basic Research Question

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies hydrazine protons (δ 2.5–3.5 ppm) and aromatic signals (δ 6.8–7.6 ppm). ¹³C NMR confirms carbonyl (δ 160–180 ppm) and ethyl group carbons .

- Mass Spectrometry : ESI-MS detects [M+H]⁺ ions, with fragmentation patterns validating substituent positions .

Troubleshooting : Overlapping peaks in NMR? Use DEPT-135 or COSY for unambiguous assignments .

How can researchers address discrepancies in biological activity data for hydrazone derivatives?

Advanced Research Question

- Structural-Activity Relationships (SAR) : Modify substituents on the phenyl or ethyl groups to assess cytotoxicity variations. For example, electron-withdrawing groups (e.g., -Cl) may enhance binding to target enzymes .

- Batch Consistency : Ensure purity >98% (via HPLC) to avoid false positives/negatives. Impurities like residual acetic acid can skew enzyme inhibition assays .

Case Study : A 2025 study found that 4-chloro derivatives showed 3x higher antimicrobial activity than unsubstituted analogs—correlated with logP values .

What are the best practices for long-term storage of this compound?

Basic Research Question

- Condition : Store in amber glass vials under nitrogen at –20°C to prevent oxidation. Avoid plastic containers due to potential leaching .

- Stability Testing : Conduct monthly HPLC checks (C18 column, acetonitrile:water) to detect degradation products like phenylhydrazine oxides .

How does this compound compare to other hydrazines in ketone/aldehyde analysis?

Advanced Research Question

- Sensitivity : Forms stable hydrazones with aldehydes (e.g., benzaldehyde) at room temperature, unlike phenylhydrazine, which requires heating .

- Selectivity : The ethyl group reduces steric hindrance, enabling faster reaction with bulky ketones (e.g., cyclohexanone) compared to 1-methyl analogs .

Limitation : Not suitable for aqueous samples due to limited solubility—pre-dissolve in ethanol for quantitative analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.